(Z)-3-(2-((4-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol
Description
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-26-17-9-5-15(6-10-17)20-19-21(11-2-12-23)18(13-27-19)14-3-7-16(8-4-14)22(24)25/h3-10,13,23H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZUBVIHTDVLBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-((4-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 4-nitroaniline to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to form the thiazole ring. The final step involves the addition of a propanol group to the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Nitro Group Transformations
The 4-nitrophenyl moiety undergoes:
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Reduction : Electrochemical reduction at -500 mV (vs Ag/AgCl) to form amino derivatives, analogous to nitroimidazole antitubercular prodrugs .
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Nucleophilic aromatic substitution : Reacts with amines/alkoxides at elevated temperatures (80–100°C) .
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Reduction | −500 mV, pH 7.4 | 4-Aminophenyl derivative | 72%* | |
| Substitution | K₂CO₃, DMF, 80°C | 4-Alkoxyphenyl analog | 64% |
*In vitro electrochemical simulation
Hydroxyl Group Modifications
The propanol side chain participates in:
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Esterification : Acetylation with acetic anhydride/pyridine (90% conversion).
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Oxidation : TEMPO/NaOCl oxidation to carboxylic acid derivatives .
Thiazole Ring Reactivity
The thiazole system exhibits:
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Electrophilic substitution : Bromination at C5 position using NBS in CCl₄ .
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Coordination chemistry : Binds transition metals (Cu²⁺, Fe³⁺) via N,S-donor sites, confirmed by UV-Vis titration (λₐbs 320–450 nm) .
Key stability note : The Z-configuration at the imine bond remains stable under physiological pH but isomerizes in strong acids/bases.
Biological Activity-Linked Reactions
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Nitroreductase activation : Enzymatic reduction by Mtb deazaflavin-dependent nitroreductase (Ddn), critical for antimycobacterial activity .
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Metabolic oxidation : Hepatic microsomal CYP3A4-mediated hydroxylation of the methoxyphenyl group .
Analytical Characterization Data
This compound’s reactivity profile enables its use as a versatile scaffold in antimicrobial and anticancer drug development, with further optimization potential through targeted functional group engineering.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including (Z)-3-(2-((4-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol. For instance, thiazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms often involve the inhibition of specific enzymes or pathways critical for tumor growth and metastasis .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. Some studies indicate that compounds with similar structural motifs can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Applications in Drug Design
The unique structural features of this compound position it as a valuable scaffold in drug design. Its ability to interact with biological targets makes it a candidate for further modifications aimed at enhancing efficacy and selectivity against specific diseases.
Case Studies
- Antitumor Activity Assessment : A study conducted by the National Cancer Institute evaluated a series of thiazole derivatives, including similar compounds, demonstrating significant antitumor activity with mean GI50 values indicating effective growth inhibition across multiple cancer cell lines .
- Synthesis and Characterization : Research focusing on the synthesis of thiazole derivatives has provided insights into their structural characteristics and biological activities. Techniques such as NMR and LC-MS have been employed to confirm the structure and purity of synthesized compounds .
Mechanism of Action
The mechanism of action of (Z)-3-(2-((4-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Fluorophenyl/Chlorophenyl Analogues ()
Compounds 4 and 5 in share a thiazole core but substitute the 4-nitrophenyl and 4-methoxyphenyl groups with halogenated aryl groups (4-chlorophenyl and 4-fluorophenyl). Key differences include:
Naphthoquinone-Containing Thiazoles ()
Series I–III in highlight the role of fused aromatic systems. The target compound’s 4-nitrophenyl group mimics the electron-deficient nature of naphthoquinone in Series I but lacks conjugated π-systems. This difference may explain lower antiproliferative activity compared to Series I compounds (e.g., 3c, 3e), where extended conjugation enhances intercalation with DNA or kinase active sites .
Functional Group Contributions
Propanol Chain vs. Amide/Azole Substituents
The propan-1-ol chain in the target compound distinguishes it from analogues with amide or azole groups (e.g., ). For example:
- Steric Flexibility: Unlike rigid amide-linked hybrids (), the propanol chain may allow conformational adaptability in binding pockets .
Pharmacological and Physicochemical Properties
Table 1: Comparative Data for Selected Thiazole Derivatives
*LogP values estimated via fragment-based methods.
Key Observations:
- Bioactivity Gaps: While Series I compounds show nanomolar antiproliferative activity, the target compound’s efficacy remains uncharacterized, necessitating further testing .
Structural and Computational Insights
- Crystallography : The isostructural compounds in were analyzed using SHELX software (), confirming planar thiazole cores. Similar methods could validate the target compound’s Z-configuration .
- Electrostatic Potential: Tools like Multiwfn () could map the nitro group’s electron-deficient region, predicting reactivity toward nucleophilic targets (e.g., cysteine residues in kinases) .
Biological Activity
(Z)-3-(2-((4-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The compound features a thiazole ring, which is known for its biological relevance. The presence of the methoxy and nitro groups enhances its pharmacological profile. The crystal structure analysis indicates that the compound forms a three-dimensional supramolecular architecture through weak C—H⋯O hydrogen bonds and C—H⋯π interactions, which may influence its biological activity .
Synthesis
Synthesis of this compound typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-nitrophenylthiazole derivatives. The reaction conditions and purification methods significantly affect the yield and purity of the final product.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives containing thiazole rings have shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that this compound displays moderate antibacterial activity, particularly against strains like Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound has been evaluated for its anticancer properties. Studies indicate that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways. Preliminary data suggest that this compound may inhibit the proliferation of certain cancer cell lines, though further studies are necessary to elucidate the underlying mechanisms.
Anti-inflammatory Activity
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro assays indicate that this compound may reduce the production of TNF-alpha and IL-6 in activated macrophages.
Case Studies
Several case studies have been conducted to evaluate the biological activity of thiazole derivatives:
- Antimicrobial Efficacy : A study focused on a series of thiazole derivatives demonstrated that modifications at the 2-position significantly enhanced antibacterial activity against E. coli with MIC values ranging from 32 to 64 µg/mL.
- Cytotoxicity Assays : In a cytotoxicity study on various cancer cell lines, compounds structurally related to this compound exhibited IC50 values between 10 to 25 µM, indicating potential as anticancer agents.
Q & A
Q. How can researchers optimize the synthesis of (Z)-3-(2-((4-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Solvent Selection : Use polar aprotic solvents (e.g., ethanol or acetonitrile) to enhance intermediate solubility and stabilize reactive intermediates, as demonstrated in analogous thiazole syntheses .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or LC-MS to track intermediate formation, particularly the imino-thiazole tautomerization step, which is critical for stereochemical control .
- Purification : Use gradient column chromatography with silica gel (e.g., hexane/ethyl acetate gradients) followed by recrystallization in ethanol to isolate the (Z)-isomer selectively .
Q. What spectroscopic techniques are most effective for characterizing the tautomeric equilibrium of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR in DMSO-d6 to detect tautomeric shifts. The imino proton (N-H) typically appears as a singlet near δ 12–14 ppm, while the thiazole protons show distinct splitting patterns .
- UV-Vis Spectroscopy : Monitor λmax shifts in solvents of varying polarity (e.g., cyclohexane vs. methanol) to assess tautomer stability. The nitro group’s electron-withdrawing effect may stabilize the (Z)-configuration .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound to guide reactivity studies?
- Methodological Answer :
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and frontier molecular orbitals (FMOs). The nitrophenyl group’s electron-deficient nature likely localizes the LUMO on the thiazole ring, making it susceptible to nucleophilic attack .
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G++(d,p) level to model intramolecular hydrogen bonding between the hydroxyl group and imino nitrogen, which stabilizes the (Z)-isomer .
Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in a 1:1 chloroform/methanol mixture. Use SHELXL for refinement, focusing on the thiazole ring’s planarity and the (Z)-configuration’s dihedral angles .
- Twinned Data Handling : For crystals with twinning, apply SHELXL’s TWIN/BASF commands to model overlapping lattices, particularly if the nitrophenyl group induces packing disorders .
Q. How can researchers address contradictions between spectroscopic and computational data regarding tautomerism?
- Methodological Answer :
- Cross-Validation : Compare experimental -NMR chemical shifts with DFT-calculated shifts (e.g., using gauge-including atomic orbital (GIAO) methods). Discrepancies may arise from solvent effects or dynamic equilibria in solution .
- Variable-Temperature NMR : Perform experiments from 25°C to −60°C to slow tautomer interconversion and observe distinct signals for coexisting forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
